Rho-Kinase-IN-1

Overview

Description

Rho-Kinase-IN-1 is associated with RhoA/Rho-kinase signaling, which is a key regulator of vascular contraction . RhoA-mediated Rho-kinase is the major regulator of vascular smooth muscle cells and plays a significant role in controlling other functions in these cells .

Synthesis Analysis

Rho-kinase plays a pivotal role in the organization of the nonmuscle and smooth muscle cytoskeleton and adhesion plaques, as well as in the regulation of transcription factors . It regulates cellular contraction, motility, morphology, polarity, cell division, and gene expression .Molecular Structure Analysis

Rho-associated kinases (ROCK1 and ROCK2) belong to the AGC family of serine-threonine kinases and catalyze the phosphorylation of several downstream targets . The crystal structure of an active Rho-kinase fragment revealed a head-to-head homodimer through the N-terminal extension forming a helix bundle that structurally integrates the C-terminal extension .Chemical Reactions Analysis

Rho-kinase functions to phosphorylate CPI-17, and consequently, activates an inhibitor of MLCP (MYPT-1). Similarly, Rho-kinase can directly phosphorylate MYPT-1, rendering it inactive . Rho further activates its associated kinases, ROCK1 and ROCK2, which have shown capabilities of inhibiting eNOS, consequently decreasing NO production and relaxation .Scientific Research Applications

Cell Physiology

Rho-associated kinases ROCK1 and ROCK2, which are inhibited by Rho-Kinase-IN-1, play a crucial role in regulating the actin cytoskeleton dynamics. This regulation is essential for controlling various physiological functions such as cell contraction, migration, proliferation, adhesion, and inflammation .

Therapeutic Development

Rho-Kinase inhibitors, including Rho-Kinase-IN-1, are being explored as therapeutic agents due to their ability to modulate widespread biological processes. The pan inhibition of Rho kinases has shown potential in treating conditions like hypertension, asthma, erectile dysfunction, and other disorders .

Metabolic Functions

ROCK1, a target of Rho-Kinase-IN-1, has been implicated in diverse metabolic functions throughout the body. It negatively regulates insulin signaling and has been identified as a potential therapeutic target for metabolic disorders .

Molecular Biology

The application of Rho-Kinase inhibitors in molecular biology includes studying the two homologous serine/threonine kinase isoforms ROCK1 and ROCK2. These kinases bind to active GTP-bound Rho G-proteins and are involved in various cellular functions .

Respiratory Medicine

Rho-Kinase-IN-1 has potential applications in treating asthma by reducing airway inflammation and active force in airway smooth muscle (ASM), making it a class of potential drugs for respiratory conditions .

Mechanism of Action

Target of Action

Rho-Kinase-IN-1 primarily targets Rho-associated kinases, specifically ROCK1 and ROCK2 . These kinases are serine/threonine kinases that are downstream targets of the small GTPases RhoA, RhoB, and RhoC . They play a crucial role in various cellular activities, including the organization of the actin cytoskeleton, cell adhesion and motility, proliferation and apoptosis, and remodeling of the extracellular matrix .

Mode of Action

Rho-Kinase-IN-1 interacts with its targets by altering the conformation of the protein, disrupting translocation to the plasma membrane, preventing ATP-dependent phosphorylation, and blocking RhoA binding to ROCK . This interaction leads to changes in the activity of the targeted kinases, thereby influencing the cellular processes they regulate .

Biochemical Pathways

Rho-Kinase-IN-1 affects several biochemical pathways. It plays a part in the guanine nucleotide exchange factors, factors that cycle between the bound and unbound conformations of GTP1 . It works downstream of RhoA protein, a Rho GTPase . Once active, Rho-Kinase-IN-1 phosphorylates myosin light chain, myosin phosphatase substrate 1, LIM kinase, CP1-17, calponin and the ERM proteins . These factors serve a number of cellular roles including cell adhesion, actomyosin contraction, cell migration, and cell proliferation .

Pharmacokinetics

It is known that rho-kinase-in-1 regulates the development of diabetic kidney disease via modulation of fatty acid metabolism , suggesting that it may have an impact on metabolic processes.

Result of Action

The molecular and cellular effects of Rho-Kinase-IN-1’s action are diverse. It has been implicated in diverse metabolic functions throughout the body, with promising evidence identifying ROCK1 as a therapeutic target in diabetes and obesity . It regulates energy expenditure, glucose uptake, and lipid metabolism via inhibition of AMPK2α and paradoxical modulation of insulin signaling .

Action Environment

The action, efficacy, and stability of Rho-Kinase-IN-1 can be influenced by various environmental factors. Furthermore, ROCK1 expresses itself primarily in the respiratory tract, liver, spleen, anus, and genital warts, while ROCK2 is dispersed mainly within the brain and the heart .

Safety and Hazards

Future Directions

properties

IUPAC Name |

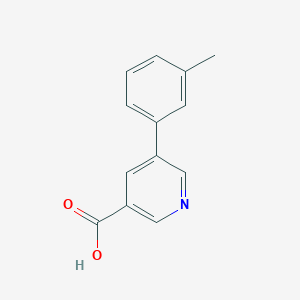

N-[1-[(4-methylsulfanylphenyl)methyl]piperidin-3-yl]-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4S/c1-25-19-7-4-15(5-8-19)13-24-10-2-3-18(14-24)22-17-6-9-20-16(11-17)12-21-23-20/h4-9,11-12,18,22H,2-3,10,13-14H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZSYTMLVCLGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CN2CCCC(C2)NC3=CC4=C(C=C3)NN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rho-Kinase-IN-1 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-indan-2-YL-acetic acid](/img/structure/B1360872.png)

![methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1360879.png)